molecular formula C7H6BrCl B1197611 2-Bromo-4-chlorotoluene CAS No. 27139-97-5

2-Bromo-4-chlorotoluene

Cat. No.: B1197611
CAS No.: 27139-97-5
M. Wt: 205.48 g/mol
InChI Key: CSUUXPHPCXHYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chlorotoluene, also known as 2-bromo-4-chloro-1-methylbenzene, is an organic compound with the molecular formula C7H6BrCl. It is characterized by the presence of both bromine and chlorine atoms attached to a toluene ring. This compound is a colorless to pale yellow liquid and is used in various chemical processes due to its reactivity and functional groups .

Mechanism of Action

Target of Action

2-Bromo-4-chlorotoluene is a type of aryl halide . Aryl halides are known to undergo nucleophilic aromatic substitution reactions . The primary targets of this compound are likely to be nucleophiles that can participate in these reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic aromatic substitution . This is a two-step process characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This results in the replacement of the halide group in the aromatic ring with the nucleophile .

Biochemical Pathways

The compound’s ability to undergo nucleophilic aromatic substitution suggests it could potentially influence pathways involving the synthesis or degradation of aromatic compounds .

Pharmacokinetics

Factors such as the compound’s molecular weight (20548 g/mol) , boiling point (112°C) , and specific gravity (1.54) could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophile it interacts with and the context of the biochemical pathway in which the reaction occurs. The compound’s ability to participate in nucleophilic aromatic substitution could potentially lead to the synthesis of new aromatic compounds or the modification of existing ones .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be enhanced under conditions that favor nucleophilic aromatic substitution reactions .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chlorotoluene plays a crucial role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can react with strong bases like sodium amide to yield aniline derivatives . The presence of electron-withdrawing groups such as bromine and chlorine enhances its reactivity, making it a valuable intermediate in organic synthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can modulate cellular metabolism by affecting the activity of specific enzymes involved in metabolic pathways. For example, it has been observed to impact the nucleophilic substitution reactions in benzene derivatives, which can lead to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. The compound’s electron-withdrawing groups facilitate nucleophilic substitution reactions, where it initially forms a negatively charged intermediate before losing a halide anion . This mechanism is crucial for its role in biochemical reactions and its impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is generally stable when stored in a sealed, dry environment at room temperature . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical experiments. Long-term studies have shown that its impact on cellular function can vary, with potential changes in enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as skin irritation and respiratory issues . Studies have shown that the compound’s impact on cellular processes and enzyme activity can be dose-dependent, with higher doses potentially leading to significant changes in metabolic pathways and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by participating in nucleophilic substitution reactions. The compound’s electron-withdrawing groups enhance its reactivity, making it a key player in the synthesis of complex organic molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties, such as its ability to form stable intermediates during biochemical reactions . The compound’s distribution within the cell can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to interact with specific enzymes and proteins within these compartments can influence its biochemical properties and cellular effects .

Preparation Methods

2-Bromo-4-chlorotoluene can be synthesized through several methods. One common synthetic route involves the bromination of 4-chlorotoluene using bromine in the presence of a catalyst. Another method includes the reaction of 5-chloro-2-methylaniline with bromine . Industrial production methods often involve the use of diazotization and subsequent halogenation reactions to introduce the bromine and chlorine atoms onto the toluene ring .

Chemical Reactions Analysis

2-Bromo-4-chlorotoluene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-4-chlorotoluene can be compared with other halogenated toluenes such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes and applications.

Properties

IUPAC Name

2-bromo-4-chloro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUXPHPCXHYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346139
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27139-97-5
Record name 2-Bromo-4-chloro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27139-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-chloro-2-methylbenzenamine (50 g, 0.355 mol) was dissolved in HBr solution (1.5 M, 100 mL) and cooled to 0° C., a solution of NaNO2 (27.6 g, 0.4 mol) in water (200 mL) was added dropwise. After addition, the mixture was stirred for 1 hr. In another flask CuBr (30 g, 0.21 mol) was added to HBr solution (1.5 M, 30 mL) and heated to 60° C., then the mixture was added to the above solution. The mixture was heated to reflux for 1 hr then cooled to rt. The reaction was quenched with water (500 mL), the aqueous layer was extracted 3 times with CH2Cl2, dried over Na2SO4, solvent removal and purification by column chromatography afforded 2-bromo-4-chloro-1-methylbenzene (53 g, 0.26 mol). 1H NMR (CDCl3, 400 MHz) δ 7.53 (s, 1H), 7.20-7.10 (m, 2H), 2.36 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-chlorotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chlorotoluene
Reactant of Route 3
2-Bromo-4-chlorotoluene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-chlorotoluene
Reactant of Route 5
2-Bromo-4-chlorotoluene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-chlorotoluene
Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-bromo-4-chlorotoluene and what information do they provide about the molecule?

A1: The research paper utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze this compound []. These techniques provide complementary information about the vibrational modes of the molecule, which are directly related to its structure and bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.